(5Z)-3-(2-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is further modified with a fluorophenyl group and a morpholinyl-furan moiety, enhancing its chemical versatility and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic synthesis The process begins with the preparation of the thiazolidine-2,4-dione core, which can be synthesized through the reaction of thiourea with α-haloketones under basic conditions
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidine ring to a more reduced form.
Substitution: The aromatic fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic substitution using halogens (Cl₂, Br₂) or nucleophilic substitution using sodium methoxide (NaOCH₃) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce a more saturated thiazolidine ring. Substitution reactions could introduce various functional groups onto the aromatic ring, further diversifying the compound’s chemical profile.
Scientific Research Applications
(5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to biologically active thiazolidinediones.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes, due to its thiazolidinedione core.
Industry: Utilized in the development of new materials with specific electronic or optical properties, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of (5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is primarily related to its interaction with specific molecular targets in the body. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound can modulate the expression of genes involved in metabolic pathways, thereby exerting its therapeutic effects. Additionally, the fluorophenyl and morpholinyl-furan moieties may enhance the compound’s binding affinity and selectivity for these targets, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar therapeutic applications in diabetes management.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of structural features, which may confer enhanced biological activity and selectivity compared to other thiazolidinedione derivatives. The presence of the fluorophenyl group and the morpholinyl-furan moiety may also provide additional pharmacokinetic and pharmacodynamic advantages, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H17FN2O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5Z)-3-[(2-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-4-2-1-3-13(15)12-22-18(23)16(27-19(22)24)11-14-5-6-17(26-14)21-7-9-25-10-8-21/h1-6,11H,7-10,12H2/b16-11- |
InChI Key |
VOTPYMOAHNHOQB-WJDWOHSUSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4F |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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